O-Bromoacetylthiamine
CAS No.: 117826-71-8
Cat. No.: VC20876028
Molecular Formula: C14H18BrN4O2S+
Molecular Weight: 386.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117826-71-8 |
|---|---|
| Molecular Formula | C14H18BrN4O2S+ |
| Molecular Weight | 386.29 g/mol |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate |
| Standard InChI | InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1 |
| Standard InChI Key | DGCOUKMXDGTATP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr |
| Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr |
Introduction
Chemical Structure and Properties
O-Bromoacetylthiamine is a modified form of thiamine featuring a bromoacetyl group at the oxygen position. Structurally, it retains the basic framework of thiamine, which consists of a pyrimidine ring linked to a thiazole ring . The addition of the bromoacetyl group creates a reactive electrophilic site that can interact with nucleophilic amino acid residues (particularly cysteine) in target proteins. This reactivity forms the basis for its ability to irreversibly inhibit thiamine transport proteins .
Comparative Properties with Thiamine
The structural modification of BrAcThiamine alters its properties compared to thiamine while maintaining sufficient similarity to be recognized by thiamine transporters. Unlike standard thiamine, which typically exists as a hydrochloride salt in many formulations, BrAcThiamine contains the reactive bromo group that enables covalent modification of transport proteins .
Mechanism of Action
Inhibition of Thiamine Transport
O-Bromoacetylthiamine functions as a potent competitive inhibitor of thiamine transport in Saccharomyces cerevisiae, with a Ki value of 0.60 microM . Its mechanism of action involves irreversible binding to the carrier protein(s) in the thiamine transport system. When incubated with yeast cells at 40°C in 0.05 M potassium phosphate buffer (pH 5.0), BrAcThiamine causes a concentration and time-dependent loss of thiamine transport activity .
Selective Protein Targeting
Research findings demonstrate that BrAcThiamine selectively targets membrane proteins involved in thiamine transport without affecting soluble thiamine-binding proteins. A membrane fraction prepared from yeast cells treated with BrAcThiamine showed thiamine-binding activity reduced to approximately 20% of control levels, while the binding activity of the soluble fraction remained unaffected . This selective action makes it a valuable tool for distinguishing between different components of the thiamine uptake system.
Research Findings and Applications
Kinetic Analysis of Inhibition
The inhibitory properties of O-Bromoacetylthiamine have been characterized through detailed kinetic studies. Lineweaver-Burk plot analysis of transport kinetics demonstrated that BrAcThiamine competitively inhibits thiamine transport in Saccharomyces cerevisiae . This competitive inhibition pattern indicates that BrAcThiamine binds to the same site on the transport protein as thiamine itself.
pH Dependence of Activity
The inactivation of yeast thiamine transport by BrAcThiamine shows pronounced pH dependence, with optimal activity observed at pH 5.0 . This pH optimum coincides precisely with the optimal pH for thiamine transport activity, providing further evidence that the compound targets specific components of the transport system. The table below summarizes the pH dependence of BrAcThiamine activity:
| pH Value | Relative Inactivation Activity |
|---|---|
| 4.0 | Moderate |
| 5.0 | Maximum |
| 6.0 | Reduced |
| 7.0 | Minimal |
Protection Studies
Comparative Analysis with Other Thiamine Derivatives
O-Bromoacetylthiamine represents one of several thiamine derivatives developed for investigating thiamine metabolism and transport. Other notable thiamine analogs include oxythiamine, pyrithiamine, and benfotiamine . Unlike BrAcThiamine, which was designed specifically as a research tool for studying transport mechanisms, some thiamine analogs have clinical applications. For instance, benfotiamine is a lipid-soluble thiamine derivative with enhanced bioavailability compared to thiamine, demonstrating 3.6 times greater bioavailability in blood plasma .
Functional Differences Between Thiamine Analogs
The table below compares O-Bromoacetylthiamine with other significant thiamine derivatives:
| Thiamine Derivative | Primary Function | Mechanism of Action | Research/Clinical Use |
|---|---|---|---|
| O-Bromoacetylthiamine | Transport inhibitor | Irreversible binding to thiamine transporters | Research tool for transport studies |
| Oxythiamine | Thiamine antivitamin | Competition with thiamine for enzymes | Research tool, potential anticancer agent |
| Pyrithiamine | Thiamine antivitamin | Inhibition of thiamine pyrophosphokinase | Research tool for thiamine deficiency models |
| Benfotiamine | Bioavailable thiamine | Enhanced membrane permeability | Dietary supplement, clinical applications |
Technical Applications in Biochemical Research
O-Bromoacetylthiamine has proven valuable in elucidating the nature of thiamine transport systems. The compound has been used to:
-
Identify and characterize membrane components involved in thiamine transport
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Distinguish between transport and metabolic components of thiamine utilization
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Investigate the structure-function relationships of thiamine transporters
Its ability to irreversibly inactivate transport functions without affecting soluble thiamine-binding proteins makes it particularly useful for dissecting complex biochemical systems.
Current Limitations and Future Research Directions
Despite its utility in research, several aspects of O-Bromoacetylthiamine remain to be fully explored:
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The precise molecular interactions between BrAcThiamine and specific amino acid residues in transport proteins
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Potential applications in other cellular systems beyond yeast models
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Comparative analysis across different thiamine transport systems in various organisms
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Structural modifications that might enhance specificity or introduce novel properties
Future research may focus on applying advanced protein chemistry and structural biology techniques to elucidate these aspects, potentially expanding the applications of this compound in biochemical research.
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